5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-

Description

Overview of the Indenopyridazinone Scaffold in Contemporary Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. The indenopyridazinone scaffold is a subject of interest due to its structural resemblance to other biologically active polycyclic aromatic compounds. The fusion of the indene (B144670) and pyridazine (B1198779) rings creates a planar system that can potentially intercalate with DNA or fit into the active sites of enzymes.

The pyridazinone moiety itself is a well-known pharmacophore, present in a variety of compounds with demonstrated biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The indenone part of the scaffold adds to the lipophilicity and rigidity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.

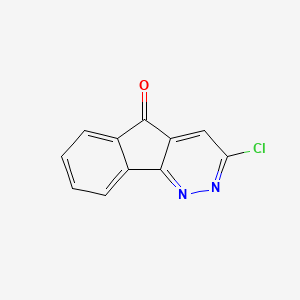

Researchers in heterocyclic chemistry are continuously exploring synthetic routes to create libraries of indenopyridazinone derivatives. These efforts are aimed at understanding the structure-activity relationships (SAR) of this scaffold, which is crucial for the rational design of more potent and selective drug candidates. The general structure of 5H-Indeno(1,2-c)pyridazin-5-one is provided below.

| Chemical Structure |

| Image of the chemical structure of 5H-Indeno(1,2-c)pyridazin-5-one |

A visual representation of the core scaffold.

Research Significance and Context of Substituted 5H-Indeno(1,2-c)pyridazin-5-one Derivatives

The true potential of the indenopyridazinone scaffold is realized through the introduction of various substituents at different positions of the ring system. These substitutions can modulate the electronic properties, solubility, and steric hindrance of the molecule, thereby fine-tuning its interaction with biological targets. The compound of interest, 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- , is one such derivative where a chlorine atom is introduced at the 3-position of the pyridazinone ring.

The introduction of a chlorine atom can significantly impact the biological activity of a molecule. Chlorine is an electronegative atom that can alter the electron density of the aromatic system and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-protein binding.

Research into substituted 5H-indeno(1,2-c)pyridazin-5-one derivatives has explored a range of potential therapeutic applications. One of the most notable areas of investigation is their activity as inhibitors of monoamine oxidases (MAO).

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Imbalances in the levels of these neurotransmitters are associated with various neurological disorders, including depression and Parkinson's disease. Therefore, inhibitors of MAO are of significant therapeutic interest.

Several studies have investigated the potential of 5H-indeno[1,2-c]pyridazin-5-one derivatives as MAO inhibitors. For instance, a study on three different 5H-indeno[1,2-c]pyridazin-5-one derivatives highlighted their potency as reversible type-B monoamine oxidase (MAO-B) inhibitors. nih.govresearchgate.net This suggests that the indenopyridazinone scaffold could be a promising starting point for the development of new treatments for neurodegenerative diseases where MAO-B inhibition is beneficial.

While specific data on the 3-chloro derivative is not extensively available in publicly accessible literature, the research on analogous compounds provides a strong rationale for its investigation as a potential MAO inhibitor. The table below summarizes the general findings on the MAO inhibitory activity of the broader class of compounds.

| Compound Class | Target Enzyme | Potential Therapeutic Application |

| 5H-Indeno(1,2-c)pyridazin-5-one Derivatives | MAO-B | Neurodegenerative Diseases (e.g., Parkinson's) |

This table provides a general overview of the research direction for this class of compounds.

Beyond their role as MAO inhibitors, pyridazine derivatives, in general, have been explored for a wide array of pharmacological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The presence of the chloro substituent in 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- could potentially enhance these activities. For example, many clinically used antimicrobial and anticancer agents contain chlorine atoms.

While detailed research findings specifically for "5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-" are limited in the available literature, the foundational knowledge of the indenopyridazinone scaffold and its substituted derivatives provides a compelling case for its further investigation. Future research will likely focus on the synthesis, characterization, and comprehensive biological evaluation of this specific compound to unlock its full therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroindeno[1,2-c]pyridazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClN2O/c12-9-5-8-10(14-13-9)6-3-1-2-4-7(6)11(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYFISVHLKCHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230936 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81198-23-4 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081198234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5h Indeno 1,2 C Pyridazin 5 One Derivatives

Established Synthetic Pathways for the Indenopyridazinone Core

The construction of the tricyclic 5H-indeno(1,2-c)pyridazin-5-one system can be achieved through several synthetic strategies, primarily involving the formation of the pyridazinone ring onto a pre-existing indane framework. Key precursors and reaction types are central to these methodologies.

Reactions Involving Ninhydrin as a Key Precursor

Ninhydrin, a hydrated form of indane-1,2,3-trione, serves as a valuable starting material for the synthesis of the indenopyridazinone core. Its reaction with compounds containing active methylene groups, followed by cyclization with hydrazine, provides a direct route to 3-substituted 5H-indeno(1,2-c)pyridazin-5-ones.

A notable example involves the reaction of ninhydrin with acetaldehyde or various ketones, which, upon subsequent treatment with hydrazine hydrate, yields the corresponding 3-substituted derivatives. This method has been utilized to synthesize a broad range of these compounds. A series of 5H-indeno[1,2-c]-pyridazin-5-ones have been shown to be competitive and reversible monoamine oxidase-A (MAO) inhibitors, with a notable selectivity for MAO-B.

Cyclization Reactions in Indenopyridazinone Formation

The formation of the pyridazinone ring is typically achieved through a cyclocondensation reaction. A common strategy involves the reaction of a 1,3-dicarbonyl compound derived from indane with a hydrazine derivative. For instance, the cyclization of an intermediate γ-keto acid with hydrazine hydrate is a well-established method for forming the pyridazinone ring.

In a related approach, the synthesis of indeno[2,1-c]pyridazine derivatives, which are isomeric to the target scaffold, has been accomplished starting from 1,3-indanedione. Diazonium chlorides of aminopyrazoles can be coupled with 1,3-indanedione to form an acyclic hydrazone. This hydrazone can then undergo cyclization upon heating in acetic acid to yield the corresponding fused heterocyclic system. This highlights the versatility of indane-1,3-dione as a precursor and the utility of cyclization reactions in constructing such fused rings.

| Starting Material | Reagents | Product | Reference |

| 1,3-Indanedione | 1. Diazonium salt of 5-amino-3-methylpyrazole, 2. Acetic acid (reflux) | Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one | Hassaneen, H. M., et al. (2010) |

| γ-keto acid | Hydrazine hydrate | Pyridazin-3(2H)-one derivative | Youness Boukharsa et al. (2014) |

Homologation Strategies in Indenopyridazinone Synthesis

Information regarding specific homologation strategies, which involve the extension of a carbon chain, for the direct synthesis or modification of the 5H-indeno(1,2-c)pyridazin-5-one core is not extensively documented in readily available literature. Such strategies could potentially involve the introduction of a one-carbon unit to a suitable precursor to construct the pyridazinone ring or to modify existing side chains. Further research in this area could unveil novel synthetic routes to this heterocyclic system.

Derivatization Strategies for 5H-Indeno(1,2-c)pyridazin-5-one Scaffolds

Once the core indenopyridazinone structure is assembled, further chemical modifications can be performed to explore the structure-activity relationships of its derivatives. These derivatizations can be targeted at either the pyridazinone ring or the indene (B144670) moiety.

Regioselective Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring offers several positions for substitution. The synthesis of the target compound, 3-chloro-5H-indeno(1,2-c)pyridazin-5-one, implies a regioselective chlorination at the 3-position of the pyridazinone ring. While specific literature detailing this exact transformation on the indenopyridazinone scaffold is scarce, analogous reactions on other pyridazinone systems are well-documented. For example, the treatment of pyridazin-3(2H)-ones with reagents like phosphorus oxychloride (POCl₃) is a common method for introducing a chlorine atom. This suggests that a similar approach could be applicable to the 5H-indeno(1,2-c)pyridazin-5-one system to achieve the desired 3-chloro derivative.

The resulting 3-chloro substituent can then serve as a handle for further nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position.

| Parent Compound | Reagent | Product | Reaction Type |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-Chloropyridazine derivative | Chlorination |

| [2-(4-methylphenyl)]-5-hydroxypyridazin-3-one | Phosphorus oxychloride | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Chlorination |

Functionalization at the Indene Moiety

The indene portion of the 5H-indeno(1,2-c)pyridazin-5-one molecule contains an aromatic ring that is susceptible to electrophilic substitution reactions. However, specific examples of such functionalization on this particular heterocyclic system are not widely reported. The electronic nature of the fused pyridazinone ring would influence the reactivity and regioselectivity of electrophilic attack on the indene's benzene (B151609) ring. It is anticipated that electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially introduce substituents onto the aromatic part of the indene moiety, leading to a new series of derivatives. The precise conditions and outcomes of such reactions would require experimental investigation.

Synthesis of Fused Ring Systems and Aza-Analogues

The reactive nature of the 3-chloro substituent on the 5H-indeno(1,2-c)pyridazin-5-one core renders it a versatile precursor for the construction of more complex, fused heterocyclic systems. Nucleophilic substitution reactions at the C3 position can be employed to introduce functionalities that subsequently participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic architectures.

While specific examples starting directly from 3-chloro-5H-indeno(1,2-c)pyridazin-5-one are not extensively detailed in the available literature, the synthesis of analogous fused pyridazine (B1198779) systems provides a foundational understanding of the potential synthetic pathways. For instance, the reaction of chloro-substituted pyridazinones with various nucleophiles is a common strategy to build fused ring systems. These reactions often involve the introduction of a side chain that can undergo a subsequent intramolecular cyclization.

One can extrapolate that the chlorine atom in 3-chloro-5H-indeno(1,2-c)pyridazin-5-one can be displaced by a variety of binucleophilic reagents to construct additional fused rings. For example, reaction with a hydrazine derivative could lead to the formation of a triazolopyridazino-indanone system. Similarly, reaction with an amino-thiol or amino-alcohol could yield thiazolo- or oxazolo-fused derivatives, respectively. The specific reaction conditions would dictate the regioselectivity of the cyclization.

The synthesis of aza-analogues, where a carbon atom in the indenopyridazinone framework is replaced by a nitrogen atom, represents another avenue for structural diversification. The introduction of a nitrogen atom can significantly alter the electronic properties and biological activity of the molecule. The synthesis of such analogues would likely involve starting from a nitrogen-containing indane derivative or by chemical transformation of the existing indenopyridazinone ring system, although specific methodologies for the target compound are not well-documented.

Research on related indeno[2,1-c]pyridazine derivatives has demonstrated the feasibility of constructing fused pyrazolo and triazine rings. For example, the reaction of a hydrazono-indanedione with malononitrile in the presence of a base can lead to the formation of an indeno[2,1-c]pyridazine-4-carbonitrile derivative. chemscene.com This suggests that the indenopyridazinone core is amenable to the annulation of nitrogen-containing rings.

A general representation of potential fused ring systems and aza-analogues is presented in the table below.

| Starting Material | Reagent | Potential Fused Ring System |

| 3-chloro-5H-indeno(1,2-c)pyridazin-5-one | Hydrazine | Triazolo[4,3-b]indeno[1,2-c]pyridazinone |

| 3-chloro-5H-indeno(1,2-c)pyridazin-5-one | 2-Aminoethanethiol | Thiazolo[3,2-b]indeno[1,2-c]pyridazinone |

| 3-chloro-5H-indeno(1,2-c)pyridazin-5-one | 2-Aminoethanol | Oxazolo[3,2-b]indeno[1,2-c]pyridazinone |

Mechanistic Studies of Indenopyridazinone Formation and Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of indenopyridazinones is crucial for the rational design of new synthetic routes and the prediction of product outcomes.

The formation of the 5H-indeno(1,2-c)pyridazin-5-one core generally involves the condensation of a 2-acyl- or 2-carboxy-indan-1-one derivative with a hydrazine species. A plausible mechanism for the synthesis of the parent indenopyridazinone involves the initial formation of a hydrazone intermediate from the reaction of the indanedione with hydrazine. This is followed by an intramolecular cyclization, likely proceeding through a nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group of the indanedione. Subsequent dehydration then leads to the formation of the aromatic pyridazinone ring.

For the synthesis of the 3-chloro derivative, a common approach for related pyridazinones involves the use of phosphorus oxychloride (POCl₃) on a corresponding hydroxy-pyridazinone precursor. The mechanism of this chlorination is believed to proceed via the formation of a reactive chlorophosphate intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.

In the context of forming fused ring systems, the mechanisms of the subsequent cyclization reactions are highly dependent on the nature of the introduced side chain and the reaction conditions. For instance, the formation of a fused triazole ring from a hydrazinyl-pyridazinone would likely proceed through an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto a suitable electrophilic center, followed by an elimination step to form the aromatic triazole ring.

The identification and characterization of transient intermediates are key to substantiating proposed reaction mechanisms. In the synthesis of the indenopyridazinone core, the initial hydrazone adduct is a key intermediate. While often not isolated, its formation is a critical step that sets the stage for the subsequent intramolecular cyclization. Spectroscopic techniques, such as NMR and IR, can sometimes be used to detect the presence of such intermediates in the reaction mixture.

In the chlorination reaction with POCl₃, the formation of a chlorophosphate ester of the pyridazinone is a proposed transient intermediate. The high reactivity of this intermediate makes its isolation challenging, but its existence is supported by analogous reactions in heterocyclic chemistry.

During the formation of fused ring systems, various open-chain and partially cyclized intermediates may exist in equilibrium before the final, thermodynamically stable fused product is formed. The nature of these intermediates can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Computational studies can also provide valuable insights into the energetics of different reaction pathways and the stability of potential transient intermediates.

A summary of key intermediates in the formation and transformation of indenopyridazinones is provided below.

| Reaction | Proposed Intermediate | Role |

| Indenopyridazinone Formation | Hydrazone | Precursor to intramolecular cyclization |

| Chlorination of Hydroxy-pyridazinone | Chlorophosphate ester | Activated species for nucleophilic substitution |

| Fused Ring Annulation | Open-chain substituted pyridazinone | Precursor to intramolecular ring closure |

Advanced Spectroscopic Characterization of Indenopyridazinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the molecular structure of organic compounds. Through the use of one-dimensional and two-dimensional techniques, a detailed map of the proton and carbon framework, as well as the connectivity between atoms, can be established.

Application of One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- is expected to reveal distinct signals for the aromatic protons of the indeno moiety and the pyridazinone ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the chloro substituent, and the nitrogen atoms. The protons on the fused benzene (B151609) ring would typically appear in the downfield region, exhibiting complex splitting patterns due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. rsc.org The spectrum would show characteristic signals for the carbonyl carbon, the carbon atoms of the aromatic rings, and the sp³-hybridized carbon of the indeno group. The chemical shifts of the carbons in the pyridazinone ring are particularly diagnostic. For related pyridazin-3(2H)-one systems, the carbonyl carbon (C-3) resonates significantly downfield. rsc.org

A complete assignment of ¹H and ¹³C NMR spectra for related pyridazine (B1198779) derivatives has been accomplished using one- and two-dimensional NMR spectroscopic methods. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.8 - 8.2 | - |

| H-6 | 7.4 - 7.8 | - |

| H-7 | 7.3 - 7.7 | - |

| H-8 | 7.5 - 7.9 | - |

| H-9 | 3.8 - 4.2 (2H) | - |

| C-3 | - | 158 - 162 |

| C-4 | - | 130 - 135 |

| C-4a | - | 135 - 140 |

| C-5 | - | 185 - 195 |

| C-5a | - | 125 - 130 |

| C-6 | - | 128 - 132 |

| C-7 | - | 124 - 128 |

| C-8 | - | 133 - 137 |

| C-9 | - | 30 - 35 |

| C-9a | - | 145 - 150 |

Note: These are predicted values based on known data for similar structures and are for illustrative purposes.

Utilization of Two-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. sdsu.eduemerypharma.com This is crucial for tracing the proton networks within the aromatic rings of the indeno group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

Advanced NMR Features and Chemical Shifts of Indenopyridazinone Heterocyclic Systems

The indenopyridazinone heterocyclic system presents a unique electronic environment that influences its NMR spectral features. The fusion of the indanone moiety with the pyridazinone ring leads to a rigid, planar structure. The chemical shifts of the protons and carbons are dictated by a combination of inductive effects from the heteroatoms and the carbonyl group, as well as anisotropic effects from the aromatic rings. In similar pyridazinone structures, the protons and carbons of the heterocyclic ring exhibit characteristic chemical shifts that are sensitive to the nature and position of substituents. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Expected IR Absorption Bands for 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Amide) | 1660 - 1690 | Carbonyl stretch of the pyridazinone ring |

| C=O (Ketone) | 1700 - 1720 | Carbonyl stretch of the indeno moiety |

| C=N | 1600 - 1650 | Imine stretch within the pyridazinone ring |

| C=C (Aromatic) | 1450 - 1600 | Aromatic ring stretching vibrations |

| C-Cl | 700 - 800 | Carbon-chlorine stretching vibration |

| C-H (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |

The precise positions of these bands can provide clues about the electronic environment and conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-, with a molecular formula of C₁₁H₇ClN₂O, the expected monoisotopic mass is approximately 218.02 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would likely undergo characteristic fragmentation pathways, such as the loss of CO, N₂, and Cl, leading to the formation of stable fragment ions. Analysis of these fragments can help to confirm the connectivity of the ring system.

Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy for related heterocycles)

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Conjugated systems like the indenopyridazinone core are expected to exhibit strong absorption bands in the UV-Vis region. The position and intensity of these bands are related to the extent of conjugation and the presence of chromophores. The technique can be used to study the effects of substituents and solvent polarity on the electronic structure. nih.govmdpi.com

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov It is particularly useful for studying non-polar bonds and symmetric vibrations. For related heterocyclic systems, Raman spectroscopy can provide additional information about the vibrational modes of the carbon skeleton and functional groups, aiding in a more complete structural characterization. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of 5h Indeno 1,2 C Pyridazin 5 One and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The presence of the electron-withdrawing chlorine atom at the 3-position is expected to significantly influence the electronic properties of the pyridazinone ring, which in turn would affect its reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one would involve systematically exploring its possible spatial arrangements to identify low-energy, stable conformations. Techniques such as molecular mechanics or more accurate quantum mechanical methods would be used to calculate the potential energy surface. The indenopyridazinone core is largely planar, and studies on similar derivatives have shown that they tend to crystallize in a nearly planar conformation. nih.govresearchgate.net The primary conformational flexibility would likely arise from any substituents, though in this specific case, the molecule is rigid. Understanding the preferred conformation is a prerequisite for meaningful molecular docking and QSAR studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are instrumental in establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies have been published for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, this methodology would be critical in optimizing its activity.

Development and Validation of Comparative Molecular Field Analysis (CoMFA) Models

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. To develop a CoMFA model for a series of indenopyridazinone analogues, a training set of compounds with known biological activities would be required. The molecules would be aligned based on a common scaffold, and their interaction fields with a probe atom would be calculated. The resulting data would be analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model. The robustness of the model would be assessed through internal and external validation techniques.

Prediction of Biological Activity Profiles using QSAR Methodologies

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds, including different-substituted indenopyridazinones. This predictive power allows for the rational design of more potent and selective molecules, prioritizing synthetic efforts and reducing the need for extensive experimental screening.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the molecular basis of a drug's mechanism of action. Studies on various pyridazinone derivatives have utilized molecular docking to explore their binding to different biological targets. amazonaws.comnih.govrsc.org

Elucidation of Binding Modes and Key Molecular Interactions with Biological Targets

For 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, molecular docking simulations would be performed against the three-dimensional structure of a relevant biological target, such as an enzyme or a receptor. These simulations would predict the binding pose of the molecule within the active site and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. The chlorine atom could potentially form halogen bonds, which are increasingly recognized as important in molecular recognition. Understanding these interactions at an atomic level is essential for structure-based drug design and the development of more effective therapeutic agents.

In Silico Identification of Potential Molecular Targets and Pathways

The identification of molecular targets is a crucial step in the drug discovery process. For novel compounds like 5H-Indeno(1,2-c)pyridazin-5-one and its analogues, in silico methods offer a rapid and cost-effective approach to predict potential protein targets and elucidate their mechanisms of action. These methods typically involve a combination of ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structural and physicochemical properties of the indeno-pyridazine scaffold with databases of known active compounds, potential targets can be inferred.

Structure-based methods, on the other hand, utilize the three-dimensional structures of potential protein targets. Molecular docking is a key technique in this approach, where the binding affinity and mode of interaction between the small molecule and the protein's active site are predicted. This allows for the screening of large libraries of compounds against a panel of disease-relevant proteins.

For analogues of 5H-Indeno(1,2-c)pyridazin-5-one, computational studies have identified a range of potential molecular targets, highlighting the therapeutic potential of this scaffold in various disease areas.

Table 1: Predicted Molecular Targets for Pyridazinone Analogues

| Target Class | Specific Target | Therapeutic Area | Key Findings from In Silico Studies |

|---|---|---|---|

| Kinases | Fibroblast Growth Factor Receptor 1 (FGFR1) | Oncology | Pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent covalent inhibitors of FGFR1. Molecular docking and 3D-QSAR studies have elucidated the key structural requirements for binding. tandfonline.com |

| Hydrolases | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | Certain 6-substituted-3(2H)-pyridazinone derivatives have shown inhibitory effects on both AChE and BChE, suggesting potential for Alzheimer's disease treatment. Molecular docking has revealed key interactions within the active sites of these enzymes. nih.gov |

| Hydrolases | Lipase (B570770) | Metabolic Disorders | Pyridazinone derivatives have been investigated as potential lipase inhibitors. Molecular docking studies have been used to understand the binding interactions with pancreatic lipase. dntb.gov.ua |

These in silico predictions provide a strong foundation for further experimental validation and optimization of indeno-pyridazine derivatives as therapeutic agents. The identification of these potential targets also helps in understanding the possible biological pathways that these compounds might modulate.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational stability of a compound and the dynamics of its interaction with a biological target.

For 5H-Indeno(1,2-c)pyridazin-5-one and its analogues, MD simulations can be employed to:

Assess Conformational Stability: The fused ring system of the indeno-pyridazine core imparts a degree of rigidity to the molecule. However, substituents on the pyridazinone ring can introduce conformational flexibility. MD simulations can explore the accessible conformations of these molecules in different environments (e.g., in solution or bound to a protein) and identify the most stable (lowest energy) conformations. nih.gov

Calculate Binding Free Energies: MD simulations can be used in conjunction with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding free energy of a ligand to its target protein. This provides a more accurate prediction of binding affinity compared to docking scores alone and can be used to rank potential drug candidates. tandfonline.com

Table 2: Application of Molecular Dynamics Simulations in the Study of Pyridazinone Analogues

| Compound Class | Protein Target | Key Findings from MD Simulations |

|---|---|---|

| Pyrazolo[3,4-d]pyridazinone derivatives | FGFR1 | MD simulations confirmed the stability of the covalent bond formed between the inhibitors and the FGFR1 active site. The simulations also provided insights into the dynamic behavior of the ligand within the binding pocket. tandfonline.com |

| 6-phenylpyridazin-3(2H)-one derivatives | Pancreatic Lipase | MD simulations were used to assess the stability of the ligand-protein complex and to understand the dynamic nature of the interactions observed in docking studies. dntb.gov.ua |

Structure Activity Relationship Sar Studies of Indenopyridazinone Chemical Scaffolds

Impact of Substituent Modifications on Bioactivity Profiles

The biological activity of indenopyridazinone derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. These modifications can alter the compound's physicochemical properties, such as size, shape, polarity, and lipophilicity, which in turn dictate its interaction with biological targets.

Analysis of Positional Effects of Substituents on the Indenopyridazinone Core

The tricyclic framework of 5H-indeno[1,2-c]pyridazin-5-one offers several positions for substitution, each with a potentially distinct impact on the molecule's biological profile. While comprehensive SAR studies directly on the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one scaffold are not extensively documented in publicly available literature, general principles from related pyridazinone-containing compounds can be extrapolated.

For instance, in various pyridazinone series, modifications at positions analogous to the 3-position of the indenopyridazinone core are crucial for activity. The 3-chloro group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functionalities through nucleophilic substitution reactions. The nature of the substituent introduced at this position can dramatically alter the compound's interaction with target proteins.

Substitutions on the indene (B144670) portion of the molecule would be expected to modulate lipophilicity and steric bulk, influencing how the molecule fits into a binding pocket. Aromatic substituents on the indene ring could engage in π-stacking interactions, while smaller alkyl or halogen groups could fine-tune the electronic and steric profile.

To illustrate the potential impact of positional isomerism, consider a hypothetical series of indenopyridazinone derivatives evaluated for their inhibitory activity against a specific enzyme.

| Compound ID | Substituent at C3 | Substituent at C8 | IC50 (nM) |

| IP-1 | Cl | H | 500 |

| IP-2 | OCH3 | H | 800 |

| IP-3 | Cl | OCH3 | 250 |

| IP-4 | OCH3 | Cl | 600 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the data suggests that a chloro group at the 3-position is more favorable for activity than a methoxy (B1213986) group. Furthermore, the introduction of a methoxy group at the 8-position enhances activity when paired with a 3-chloro substituent, indicating a potential synergistic effect or the exploitation of a specific binding pocket in that region.

Influence of Lipophilic, Electronic, and Steric Properties of Substituent Groups

The interplay of lipophilic, electronic, and steric properties of substituents is a cornerstone of SAR analysis.

Lipophilicity: This property, often quantified by the partition coefficient (logP), governs a molecule's ability to cross cell membranes and its distribution in the body. For indenopyridazinones, increasing lipophilicity through the addition of alkyl or aryl groups might enhance cell permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents can influence the reactivity and binding affinity of the indenopyridazinone core. The chlorine atom at the 3-position is electron-withdrawing, which can impact the electron density of the pyridazinone ring and its ability to participate in hydrogen bonding or other electronic interactions. In some pyridazinone series, electron-withdrawing groups have been shown to be beneficial for certain biological activities.

Steric Factors: The size and shape of substituents play a critical role in determining the complementarity between a ligand and its target's binding site. Bulky substituents on the indenopyridazinone scaffold may either enhance binding by filling a large hydrophobic pocket or cause steric hindrance, preventing optimal interaction.

The following table illustrates how these properties might influence the bioactivity of a hypothetical series of 3-substituted indenopyridazinones.

| Substituent at C3 | Lipophilicity (clogP) | Electronic Effect | Steric Hindrance | Relative Activity |

| -Cl | 0.71 | Electron-withdrawing | Low | +++ |

| -CH3 | 0.56 | Electron-donating | Low | ++ |

| -OCH3 | -0.02 | Electron-donating | Low-Medium | + |

| -Ph | 1.96 | Electron-withdrawing (inductive), resonance effects | Medium | ++++ |

| -tBu | 1.98 | Electron-donating | High | + |

This is a hypothetical data table for illustrative purposes.

This hypothetical data suggests that a phenyl group at the 3-position, which increases lipophilicity and introduces potential for π-stacking interactions, might lead to the highest activity. In contrast, a bulky tert-butyl group, despite its lipophilicity, could be detrimental due to steric clashes.

Role of Hydrogen Bond Acceptors and Donors in Ligand-Target Recognition

Hydrogen bonds are crucial directional interactions that contribute significantly to the affinity and specificity of ligand-target binding. The indenopyridazinone scaffold contains several potential hydrogen bond acceptors, including the nitrogen atoms of the pyridazinone ring and the carbonyl oxygen. The introduction of substituents with hydrogen bond donor or acceptor capabilities can provide additional anchor points for interaction with a biological target.

For example, replacing the 3-chloro substituent with an amino (-NH2) or hydroxyl (-OH) group would introduce a hydrogen bond donor. Conversely, introducing a cyano (-CN) or nitro (-NO2) group would add another hydrogen bond acceptor. The strategic placement of these groups to complement the hydrogen bonding pattern of a target's active site is a key strategy in rational drug design.

Scaffold Hopping and Bioisosteric Replacements in Indenopyridazinone Medicinal Chemistry Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties.

Scaffold Hopping: This involves replacing the core indenopyridazinone scaffold with a structurally different moiety that maintains a similar three-dimensional arrangement of key functional groups. The goal is to discover new intellectual property, improve pharmacokinetic properties, or overcome target-specific liabilities. For instance, the indene ring could be replaced by other bicyclic systems like benzofuran (B130515) or indole (B1671886), while retaining the pyridazinone portion.

Bioisosteric Replacements: This strategy focuses on the substitution of specific atoms or groups within the indenopyridazinone framework with others that have similar physicochemical or steric properties. A classic example would be the replacement of the 3-chloro group with other halogens (e.g., -F, -Br) or pseudo-halogens (e.g., -CN, -CF3). Another common bioisosteric replacement is the substitution of a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to modulate properties such as metabolism and solubility.

Assessment of Privileged Structure Characteristics within Indenopyridazinone Derivatives

A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. Pyridazine (B1198779) and fused pyridazine systems have been described as privileged structures in medicinal chemistry, particularly in the development of anticancer agents. sarpublication.com The indenopyridazinone scaffold, as a fused pyridazine system, may also possess such characteristics.

The rigid, tricyclic nature of the indenopyridazinone core provides a well-defined three-dimensional shape that can serve as a template for presenting various functional groups in specific spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity across a range of proteins. The potential for the indenopyridazinone scaffold to interact with diverse targets such as kinases, phosphodiesterases, and other enzymes makes it an attractive starting point for drug discovery campaigns.

Integration of Computational Approaches for Rational SAR Elucidation and Optimization

Computational chemistry plays an increasingly vital role in understanding and predicting the SAR of novel compounds. For indenopyridazinone derivatives, these methods can provide valuable insights and guide synthetic efforts.

Molecular Docking: This technique can be used to predict the binding mode of indenopyridazinone derivatives within the active site of a target protein. By visualizing these interactions, researchers can understand why certain substituents enhance activity while others are detrimental. Docking studies can help rationalize observed SAR data and propose new modifications to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For a series of indenopyridazinone analogs, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. These models typically use descriptors that quantify the lipophilic, electronic, and steric properties of the molecules.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a set of active indenopyridazinone derivatives, a common pharmacophore can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

The integration of these computational tools allows for a more rational and efficient exploration of the SAR of the indenopyridazinone scaffold, ultimately accelerating the drug discovery process.

Investigation of Biological Activities and Mechanisms of Action of Indenopyridazinone Derivatives in Academic Research

Modulation of Enzyme Activity by Indenopyridazinone Compounds

Indenopyridazinone derivatives are recognized for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov A significant area of academic inquiry has been their ability to interact with and inhibit specific enzymes, thereby influencing cellular signaling pathways and metabolic processes.

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters and are established targets for the treatment of neurodegenerative disorders like Parkinson's disease and depression. Research has focused on the development of selective MAO inhibitors to enhance therapeutic efficacy and reduce side effects.

Studies on various pyridazinone derivatives have demonstrated potent and highly selective inhibitory activity against MAO-B. For instance, a series of sixteen synthesized pyridazinone derivatives showed that most compounds inhibited MAO-B more effectively than MAO-A. frontiersin.org Notably, compounds designated as TR2 and TR16 were identified as the most potent MAO-B inhibitors, with IC50 values of 0.27 µM and 0.17 µM, respectively. nih.gov The selectivity of these compounds for MAO-B over MAO-A is a key finding, with selectivity index (SI) values for TR2 and TR16 being 84.96 and over 235.29, respectively. nih.gov The presence of a para-chloro substituent was found to enhance the MAO-B inhibitory activity. nih.gov

In another study involving pyridazinobenzylpiperidine derivatives, most of the twenty-four synthesized compounds exhibited greater inhibition of MAO-B than MAO-A. frontiersin.orgnih.gov Compound S5, which features a 3-chloro substitution, was the most potent MAO-B inhibitor in its series with an IC50 value of 0.203 µM and displayed a selectivity index of 19.04 for MAO-B over MAO-A. frontiersin.orgnih.gov

Table 1: MAO-B Inhibitory Activity and Selectivity of Representative Pyridazinone Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |

|---|---|---|---|

| TR2 | 0.27 | >23 | 84.96 |

| TR16 | 0.17 | >40 | >235.29 |

| S5 | 0.203 | 3.857 | 19.04 |

Data sourced from multiple studies on pyridazinone derivatives. nih.govfrontiersin.orgnih.gov

To understand the nature of the enzyme-inhibitor interaction, kinetic and reversibility studies have been conducted. The lead pyridazinone compounds TR2 and TR16 were determined to be reversible and competitive inhibitors of MAO-B. frontiersin.org Kinetic analysis revealed Ki values of 0.230 ± 0.004 µM for TR2 and 0.149 ± 0.016 µM for TR16. nih.gov Similarly, the pyridazinobenzylpiperidine derivative S5 was also characterized as a competitive and reversible inhibitor of MAO-B, with a Ki value of 0.155 ± 0.050 µM. frontiersin.orgnih.gov Dialysis experiments confirmed the reversible nature of these inhibitions. frontiersin.orgnih.gov Molecular docking studies suggest that the potent inhibitory action of these compounds stems from their interaction with key residues within the active site of the MAO-B enzyme. nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibitors of specific PDE isoenzymes have therapeutic applications in conditions such as congestive heart failure, inflammatory diseases, and erectile dysfunction. nih.gov

Pyridazine (B1198779) and pyridazinone derivatives have been identified as inhibitors of PDE enzymes, particularly PDE-III, PDE-IV, and PDE-V. nih.gov Research efforts have been directed at developing selective inhibitors to target specific therapeutic areas. For example, modifications of the nonselective PDE inhibitor ibudilast (B1674240) led to the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. nih.gov Structure-activity relationship studies within this series revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. nih.gov While the broader class of pyridazinones shows promise for PDE inhibition, specific studies detailing the PDE3B selectivity of 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- derivatives are not extensively documented in the reviewed literature. The existing research, however, establishes a basis for the potential of the indenopyridazinone scaffold as a source of PDE inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. frontiersin.orgnih.gov In the context of cancer, the overexpression of these enzymes by tumor cells leads to a depletion of tryptophan and an accumulation of kynurenine, which suppresses the local immune response and helps tumor cells evade immune surveillance. nih.govnih.gov Consequently, the inhibition of IDO1 and TDO has emerged as a significant strategy in cancer immunotherapy. rsc.org

A wide range of chemical scaffolds have been investigated as inhibitors of these enzymes. rsc.org However, a review of the current academic literature did not yield specific studies evaluating 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- or its direct derivatives for inhibitory activity against IDO1 or TDO. While the search for novel IDO1/TDO inhibitors is an active area of research, the potential of the indenopyridazinone scaffold in this context remains to be explored.

The enzyme lactate (B86563) dehydrogenase (LDH) plays a crucial role in the final step of glycolysis, a metabolic pathway upon which the malaria parasite, Plasmodium falciparum, is heavily dependent for energy production. nih.govscienceopen.com The P. falciparum lactate dehydrogenase (PfLDH) enzyme is therefore considered a key molecular target for the development of new antimalarial drugs. nih.govscienceopen.com Inhibition of PfLDH disrupts the parasite's energy metabolism, leading to its death. researchgate.net

Academic research has been active in screening for and designing novel inhibitors of PfLDH. nih.govresearchgate.net These efforts have explored various classes of compounds. However, based on the available scientific literature, there are no specific studies investigating the inhibitory activity of 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- or other indenopyridazinone derivatives against lactate dehydrogenase, specifically in the context of antiplasmodial activity. Therefore, the potential for this class of compounds to act as PfLDH inhibitors is an area that awaits investigation.

Monoamine Oxidase B (MAO-B) Inhibition Studies

Receptor Ligand Interactions and Functional Modulation

The interaction of indenopyridazinone derivatives with specific biological receptors is a key area of investigation to understand their mechanisms of action and potential therapeutic applications.

Assessment of Benzodiazepine (B76468) Receptor Affinity

A series of compounds structurally related to indenopyridazinones, specifically 2-aryl-2,5-dihydroindeno[1,2-c]pyridazino-3(3H)-ones, have been synthesized and evaluated for their capacity to interact with the central benzodiazepine receptor. nih.gov Research in this area involved testing the ability of these compounds to inhibit the binding of [3H]flunitrazepam, a well-known benzodiazepine receptor ligand. nih.gov The study of these structure-affinity relationships provides insight into the potential neurological effects of this class of compounds. nih.gov

Inhibition of STAT3 Dimerization

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cellular processes, and its hyperactivity is linked to various diseases. The function of STAT3 is highly dependent on its SH2 domain, which facilitates the formation of STAT3 dimers—a critical step for its activation and nuclear translocation. nih.govresearchgate.net Consequently, the STAT3 SH2 domain has emerged as an attractive therapeutic target for developing inhibitors. researchgate.net

The primary strategy for inhibiting STAT3 activity involves targeting the SH2 domain to prevent the dimerization of STAT3 monomers. nih.govmdpi.com Small molecules have been designed to bind to this domain, specifically to subpockets within it, thereby disrupting the STAT3-STAT3 protein interaction. nih.govresearchgate.net For instance, inhibitors like S3I-1757 have been shown to interact with the binding site for phosphorylated tyrosine-705 (Y-705) within the SH2 domain, which is essential for dimerization. nih.gov Other non-peptidic small molecules, such as S3I-201 and C188-9, also function by targeting the SH2 domain to block STAT3 dimerization and subsequent transcriptional activity. nih.govmdpi.com Research has identified compounds that can competitively abrogate the interaction between STAT3 and its binding peptides, confirming that they target the SH2 domain to inhibit both phosphorylated and non-phosphorylated STAT3 dimerization. nih.govresearchgate.net

In Vitro Anti-infective Studies

Derivatives of the core indenopyridazinone structure have been evaluated for their efficacy against a range of infectious agents, including fungi, viruses, and protozoan parasites.

Evaluation of Antifungal Activities

The antifungal potential of pyridazine derivatives has been an area of active research. nih.govresearchgate.net A study investigating 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives demonstrated that several of these compounds exhibit notable inhibitory activity against various phytopathogenic fungi. nih.govresearchgate.net The preliminary antifungal tests showed that most of the synthesized compounds displayed some level of activity against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net

Certain compounds from the study exhibited inhibitory effects that were comparable or slightly superior to the commercial antifungal agent hymexazol (B17089) against specific fungi. nih.gov For example, compounds 3h, 7b, and 7c showed good activities against G. zeae, while compounds 3e and 3h were effective against F. oxysporum. nih.govresearchgate.net The potential for antifungal activity is also supported by findings that related heterocyclic scaffolds, such as 4-azafluorenone (5H-indeno[1,2-b]pyridin-5-one), have displayed antifungal properties. ekb.eg

| Compound | Inhibition % vs. G. zeae | Inhibition % vs. F. oxysporum | Inhibition % vs. C. mandshurica |

|---|---|---|---|

| 3d | 45.1 | 38.2 | 43.5 |

| 3e | - | 53.2 | 40.6 |

| 3f | 43.8 | 44.2 | - |

| 3h | 50.3 | 50.9 | 47.8 |

| 7b | 57.9 | - | - |

| 7c | 60.5 | 43.1 | - |

Characterization of Antiviral Activities

The broad biological activity of pyridazine derivatives has prompted investigations into their antiviral properties against a range of human pathogens.

Hepatitis A Virus (HAV): Research into novel pyridazine derivatives has identified potential anti-HAV agents. nih.govresearchgate.net In one study, a series of new pyridazine compounds were synthesized and screened for their pharmacological activity against the Hepatitis A virus. nih.govresearchgate.net Among the tested compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione demonstrated the most significant effect against HAV. nih.govresearchgate.net The development of direct-acting antivirals (DAAs) and host-targeting agents (HTAs) is a key strategy for controlling HAV infection. nih.govxiahepublishing.com

SARS-CoV-2: In the search for treatments for COVID-19, various small molecules have been explored. nih.gov Research has shown that ester derivatives of 5-chloropyridin-3-ol combined with different indole (B1671886) carboxylic acids yielded potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro). nih.gov These compounds also exerted strong antiviral activity against SARS-CoV-2 in cell-based assays. nih.gov The study highlighted that substitutions on the indole ring were important for both enzyme inhibitory potency and antiviral activity. nih.gov

Dengue Virus (DENV): Dengue remains a significant global health threat with no clinically approved antiviral treatment. nih.gov The search for anti-DENV therapeutics has explored a variety of compounds. nih.gov While numerous agents, including peptides, chloroquine, and bioflavonoids like quercetin (B1663063), have been evaluated for anti-DENV activity, specific studies focusing on indenopyridazinone derivatives are not prominent in the available literature. nih.govnih.gov Research has shown that some flavonoids can inhibit DENV-2 replication, with quercetin reducing DENV-2 RNA levels by 67%. nih.gov

West Nile Virus (WNV): The effort to identify effective therapies for WNV has led to the screening of numerous substances. nih.gov The most effective compounds identified in these screens have often been inhibitors of nucleotide synthesis, such as 6-azauridine, mycophenolic acid, and pyrazofurin. nih.gov Other research has explored the efficacy of approved drugs like ivermectin and etravirine, which were found to inhibit viral replication. nih.govmdpi.com However, specific investigations into the activity of indenopyridazinone derivatives against WNV have not been extensively reported.

Noroviruses: As a common cause of viral gastroenteritis with no available antivirals, norovirus is a key target for drug discovery. mdpi.combohrium.com A large-scale screening identified a 5-chloroindole (B142107) derivative, 3-((3,5-dimethylphenyl)sulfonyl)-5-chloroindole-N-(phenylmethanol-4-yl)-2.carboxamide, as an inhibitor of norovirus replication. mdpi.combohrium.com An analog of this compound demonstrated improved antiviral activity against both mouse norovirus (MNV) and a human norovirus (HuNoV) replicon. mdpi.com Time-of-drug-addition studies indicated that this class of compounds acts at the stage of viral RNA replication. mdpi.combohrium.com

Investigation of Antiplasmodial Activities

The emergence of drug-resistant malaria parasites necessitates the exploration of new chemical scaffolds for novel antimalarials. nih.gov Structurally similar compounds, specifically new indeno[2,1-c]quinolines, have been synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govcolab.ws

These compounds were evaluated against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of the parasite. nih.gov Most of the synthesized derivatives displayed moderate antiplasmodial activity, inhibiting the growth of both parasite strains. nih.govcolab.ws The most effective compounds from this series are considered promising lead compounds for further optimization to enhance their efficacy and selectivity against Plasmodium. nih.govcolab.ws

| Compound Class | Target Organism | Activity Range (IC50) | Note |

|---|---|---|---|

| Indeno[2,1-c]quinolines | P. falciparum (CQ-S and CQ-R strains) | 0.24 to 6.9 µM | Exhibited a very low resistance index. nih.govcolab.ws |

Other Investigated Biological Activities and Their Underlying Mechanisms of Action

In addition to the primary therapeutic areas often associated with indenopyridazinone derivatives, academic research has explored other potential biological activities. These investigations have revealed promising effects in areas such as gastrointestinal protection and neurological disorders, with studies aiming to elucidate the specific mechanisms of action that differentiate these compounds from existing therapeutic agents.

Antisecretory and Antiulcer Properties: Mechanistic Exploration

A series of substituted indenopyridazinones has been synthesized and evaluated for antisecretory and antiulcer activities. nih.gov Research into a new indenopyridazinone derivative has shown it can inhibit gastric acid secretion and prevent gastric ulcerations induced by agents like indomethacin (B1671933) or ethanol (B145695) in rat models. nih.govnih.gov

The mechanism of action for these compounds appears distinct from that of traditional H2-receptor antagonists like ranitidine. nih.gov Studies demonstrated that the antiulcer effect is primarily derived from an enhancement of the gastric mucosal integrity. nih.gov Furthermore, the compound was found to inhibit gastric acid hypersecretion that is specifically triggered by cholinergic stimuli, while not affecting hypersecretion induced by histamine (B1213489) or pentagastrin. nih.gov This suggests an involvement of a neuronal pathway rather than a direct effect on the acid-producing parietal cells. nih.gov This unique mechanism could offer therapeutic potential in peptic diseases that are resistant to H2-blockers. nih.gov

The antiulcer activity was assessed in two different models: ethanol-induced and indomethacin-induced gastric lesions. All tested disubstituted derivatives were effective in preventing hemorrhagic lesions caused by ethanol in a dose-dependent manner. nih.govcncb.ac.cn While they also showed significant activity in the indomethacin model, the effect was less pronounced than in the ethanol test. nih.govcncb.ac.cn

Structure-activity relationship studies revealed that substitutions on the indenopyridazinone core significantly influence antisecretory properties. For instance, the 7,8-dimethoxy substituted derivative was identified as the most interesting compound in its class, retaining significant activity at an oral dose of 30 mg/kg. nih.gov In contrast, several monomethoxy derivatives and a benzyloxy derivative were found to be largely devoid of antisecretory properties. nih.govcncb.ac.cn Dihydroderivatives were also found to be as active or more active than their parent compounds, indicating that the 4,4a-double bond is not essential for activity in this series. nih.gov

| Compound Derivative | Observed Antisecretory Activity |

|---|---|

| 7,8-dimethoxy substituted indenopyridazinone (4h) | Retains significant activity at 30 mg/kg oral dose. nih.gov |

| 9-methoxy indenopyridazinone (4e) | Weakly active. nih.gov |

| Monomethoxy indenopyridazinones (4b-d) | Devoid of overt antisecretory properties. nih.gov |

| Benzyloxy indenopyridazinone (4f) | Devoid of overt antisecretory properties. nih.gov |

| 6,9-dimethoxy indenopyridazinone (4g) | Devoid of overt antisecretory properties. nih.gov |

| Dihydroderivative of 6,9-dimethoxy indenopyridazinone (1g) | More active than the parent compound (4g). nih.gov |

| Dihydroderivative of 7,8-dimethoxy indenopyridazinone (1h) | Comparable activity to the parent compound (4h). nih.gov |

Anticonvulsant Activity Assessment

The pyridazinone nucleus is a structural feature in various compounds investigated for a wide range of biological activities, including anticonvulsant effects. scholarsresearchlibrary.com Research into certain pyridazinone derivatives has demonstrated significant protection against seizures in established experimental models. researchgate.netresearchgate.net

The anticonvulsant potential of these compounds has been evaluated using the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (PTZ) seizure models. researchgate.net The MES model is generally used to identify agents effective against generalized tonic-clonic seizures. researchgate.netresearchgate.net In this test, several synthesized 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives showed significant protection when compared to the standard drug phenytoin. researchgate.net

Specifically, compounds designated 5d and 5e showed promising anticonvulsant activity, with protection rates of 82.75% and 85.44%, respectively, against the tonic hind limb extensor phase in the MES model. researchgate.net These same compounds also demonstrated significant activity in the PTZ model, which is used to screen drugs for effectiveness against absence seizures. researchgate.net When compared to the standard drug diazepam, compounds 5d and 5e again showed notable protection against pentylenetetrazole-induced generalized convulsions. researchgate.net

| Compound | Test Model | Protection Rate / Activity | Reference Drug |

|---|---|---|---|

| Pyridazinone Derivative 5d | Maximal Electroshock (MES) | 82.75% protection. researchgate.net | Phenytoin researchgate.net |

| Pyridazinone Derivative 5e | Maximal Electroshock (MES) | 85.44% protection. researchgate.net | Phenytoin researchgate.net |

| Pyridazinone Derivative 5d | Subcutaneous Pentylenetetrazole (PTZ) | 82.75% protection. researchgate.net | Diazepam researchgate.net |

| Pyridazinone Derivative 5e | Subcutaneous Pentylenetetrazole (PTZ) | 85.44% protection. researchgate.net | Diazepam researchgate.net |

Future Directions and Research Perspectives for 5h Indeno 1,2 C Pyridazin 5 One Chemical Compounds

Rational Design and Synthesis of Novel Indenopyridazinone Scaffolds with Enhanced Biological Selectivity

The future of indenopyridazinone research lies in the rational design and synthesis of novel derivatives with superior biological selectivity. This approach moves beyond traditional, broad-spectrum activity to create compounds that precisely interact with specific molecular targets, thereby minimizing off-target effects and enhancing therapeutic efficacy.

A key strategy in this endeavor is the exploration of structure-activity relationships (SAR). By systematically modifying the indenopyridazinone core and observing the resulting changes in biological activity, researchers can identify the chemical motifs responsible for potent and selective interactions with target proteins. This iterative process of design, synthesis, and biological evaluation is crucial for the development of optimized lead compounds.

For instance, modifications to the chloro-substituent at the 3-position or the introduction of diverse functional groups at other positions on the indenoisoquinoline ring can significantly influence the compound's binding affinity and selectivity for specific enzymes or receptors. The goal is to create a library of indenopyridazinone derivatives with a wide range of biological activities, from which promising candidates can be selected for further development.

Table 1: Key Strategies for Enhancing Biological Selectivity of Indenopyridazinone Scaffolds

| Strategy | Description | Expected Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to identify key functional groups for target binding. | Identification of pharmacophores and optimization of lead compounds for improved potency and selectivity. |

| Fragment-Based Drug Discovery | Screening of small chemical fragments that bind to the target protein, followed by linking or growing these fragments to create a potent lead compound. | Development of novel indenopyridazinone scaffolds with high ligand efficiency. |

| Privileged Scaffold Hopping | Replacing the indenopyridazinone core with other known "privileged" structures that have good drug-like properties. | Discovery of new chemical series with improved pharmacokinetic and pharmacodynamic profiles. |

Application of Advanced Computational Design for Targeted Ligand Discovery and Lead Optimization

Advanced computational techniques are set to revolutionize the discovery and optimization of indenopyridazinone-based therapeutics. These in silico methods offer a rapid and cost-effective means of screening vast chemical libraries and predicting the binding affinity and selectivity of potential drug candidates before they are synthesized in the laboratory.

Molecular docking simulations, for example, can predict how indenopyridazinone derivatives will bind to the three-dimensional structure of a target protein. This allows researchers to prioritize compounds that are most likely to have the desired biological effect. Furthermore, pharmacophore modeling can be used to create a virtual representation of the key chemical features required for a compound to interact with a specific target. This model can then be used to screen large databases of virtual compounds to identify novel indenopyridazinone scaffolds with the potential for high-affinity binding.

Once initial "hit" compounds are identified, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides valuable insights into the stability of the interaction and can guide the further optimization of the lead compound to improve its potency and selectivity. These computational approaches significantly accelerate the drug discovery pipeline, reducing the time and resources required to bring a new therapeutic to market.

Table 2: Advanced Computational Tools in Indenopyridazinone Drug Discovery

| Computational Tool | Application | Purpose |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Prioritization of virtual compounds for synthesis and biological testing. |

| Pharmacophore Modeling | Creates a 3D model of the essential features for biological activity. | Virtual screening of large compound libraries to identify novel hits. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Assessment of the stability and dynamics of ligand-protein complexes to guide lead optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Prediction of the activity of unsynthesized compounds and guidance for rational design. |

Integration of Multi-Omics Data for Comprehensive Bioactivity Profiling and Target Deconvolution

To fully understand the biological effects of indenopyridazinone derivatives, future research will increasingly rely on the integration of multi-omics data. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a compound, enabling a comprehensive assessment of its bioactivity and the identification of its molecular targets.

Chemoproteomics , a powerful tool in this domain, utilizes chemical probes based on the indenopyridazinone scaffold to "fish out" and identify the proteins that the compound directly interacts with within a complex biological sample. This can reveal novel and unexpected targets, shedding light on the compound's mechanism of action.

Exploration of Emerging Therapeutic Areas for Indenopyridazinone Derivatives

While initial research into indenopyridazinone compounds has focused on their potential as anti-inflammatory and anticancer agents, future investigations will explore their utility in a broader range of therapeutic areas. The versatility of the indenopyridazinone scaffold suggests that derivatives could be designed to target a wide array of biological processes implicated in various diseases.

One promising new frontier is the field of neurodegenerative diseases . Given that neuroinflammation is a key pathological feature of conditions such as Alzheimer's and Parkinson's disease, the anti-inflammatory properties of certain indenopyridazinone derivatives make them attractive candidates for further investigation in this area. Research into related pyridazinone compounds has already shown promise in modulating neuroinflammatory pathways.

Another area of potential application is in the treatment of metabolic disorders . The intricate signaling networks that regulate metabolism present numerous potential targets for small molecule intervention. By designing indenopyridazinone derivatives that selectively modulate key enzymes or receptors involved in metabolic pathways, it may be possible to develop novel treatments for conditions such as diabetes and obesity. The exploration of these and other emerging therapeutic areas will be a key focus of future research into this promising class of compounds.

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclization of substituted pyridazine precursors or halogenation of indenopyridazine derivatives. Key steps include:

- Cyclocondensation : Reacting 1,2-diketones with hydrazine derivatives under acidic conditions (e.g., HCl/ethanol) to form the pyridazine core .

- Chlorination : Use of POCl₃ or SOCl₂ as chlorinating agents at elevated temperatures (70–100°C) to introduce the 3-chloro substituent .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst (e.g., p-toluenesulfonic acid) to improve yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H/¹³C-NMR | Chemical shifts (δ 7.1–8.3 ppm for aromatic protons), coupling constants (J values) | Confirm substituent positions and conjugation . |

| X-ray Diffraction | Bond lengths (e.g., C-Cl: ~1.73 Å), torsion angles (e.g., C13–N1: 5.2°) | Resolve 3D structure and steric effects . |

| IR Spectroscopy | Absorption bands (e.g., 1673–1675 cm⁻¹ for lactone C=O) | Identify functional groups . |

Note : Cross-validate data with computational models (e.g., DFT) to resolve ambiguities .

Advanced: How can computational models predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like MOE or AutoDock to simulate binding affinities to enzymes (e.g., kinases) based on ligand-receptor complementarity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-Cl bond’s electron-withdrawing effect enhances electrophilicity at C5 .

- MD Simulations : Assess stability of protein-ligand complexes over time (e.g., 100 ns trajectories) using AMBER or GROMACS .

Advanced: How to address contradictions in experimental vs. computational data regarding molecular geometry?

Methodological Answer:

- Case Study : If experimental X-ray data shows a lengthened C13=C14 bond (1.354 Å vs. DFT-predicted 1.323 Å), investigate conjugation effects. The N1 lone pair delocalization into the C13=C14-C15=O system explains bond elongation .

- Resolution : Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology. Compare with Cambridge Structural Database entries for similar systems .

Advanced: What strategies are used to study biochemical interactions, such as enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation at 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Fluorescence Quenching : Track changes in tryptophan fluorescence upon ligand binding to identify binding pockets .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods for chlorination steps (POCl₃ releases HCl gas) .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to design experiments to explore structure-activity relationships (SAR)?

Methodological Answer: